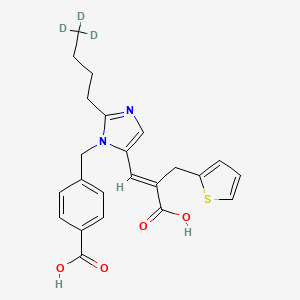

厄洛沙坦-d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Eprosartan is an angiotensin II receptor antagonist used for the treatment of high blood pressure . It is sometimes paired with hydrochlorothiazide . It works by blocking a substance in the body that causes the blood vessels to tighten. As a result, eprosartan relaxes the blood vessels, lowering blood pressure and increasing the supply of blood and oxygen to the heart .

Synthesis Analysis

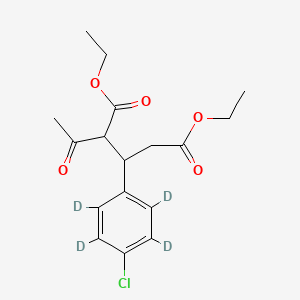

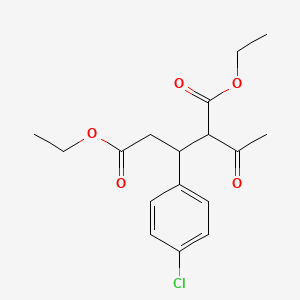

An improved novel synthetic process for the preparation of Eprosartan has been disclosed. This process involves treating 2-n-butyl-4-formylimidazole with N-protecting group in the presence of a base and optionally a solvent, to get N-protected compound. This compound is then reacted with 2-(2-thienyl methyl) propanedioic acid monoethyl ester to get another compound, which is further reacted with methyl-4-(bromomethyl) benzoate to get another compound. Finally, simultaneous hydrolysis of ester groups and removal of N-protecting group is accomplished using caustic soda solution, to yield Eprosartan .Molecular Structure Analysis

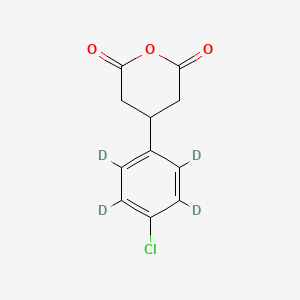

Eprosartan-d3 has a molecular weight of 427.53 and a molecular formula of C23H21D3N2O4S . The presence of polyethylenimine (PEI) during the crystallization of eprosartan induced the self-assembly of small primary crystals into larger aggregates without changing the crystal polymorph .Chemical Reactions Analysis

Eprosartan had a greater systolic blood pressure (SBP) reduction than placebo and losartan, and a greater diastolic blood pressure (DBP) reduction than placebo . Eprosartan monotherapy is equivalent to many first-line antihypertensive agents and is effective for the treatment of essential hypertension .Physical And Chemical Properties Analysis

Eprosartan is a highly selective antagonist of the angiotensin II type 1 (AT 1) receptor found in vascular smooth muscle (and other) tissues, thereby blocking the vasoconstrictor and aldosterone-secreting effects of angiotensin II . The presence of polyethylenimine (PEI) during the crystallization of eprosartan induced the self-assembly of small primary crystals into larger aggregates without changing the crystal polymorph .科学研究应用

高血压治疗:厄洛沙坦单独使用或与氢氯噻嗪联合使用可有效控制高血压。与安慰剂相比,它显示出优越的降压疗效,并具有与依那普利相当的效果。它耐受性良好,持续性干咳发生率低于依那普利,并且对血清脂质水平和葡萄糖稳态无中性作用(普洛斯彻,2009)。

肝脏摄取和胆汁排泄:厄洛沙坦在肝脏摄取和胆汁排泄中的机制涉及大鼠和人类的有机阴离子转运多肽 (OATP) 和多药耐药相关蛋白 2 (Mrp2),表明在药物代谢和相互作用中发挥作用(孙等人,2014)。

心脏和肾脏保护:厄洛沙坦在高血压卒中易感大鼠中表现出显着的心脏保护作用,减少心脏肥大并保护心脏和肾脏功能,这也导致早期死亡率降低(巴罗内等人,2001)。

不与华法林相互作用:厄洛沙坦不影响华法林的抗凝活性,表明这两种药物之间没有显着的相互作用,这对于接受抗凝治疗的患者很重要(卡齐拉德等人,1998)。

缺血再灌注损伤:在缺血再灌注损伤的猪模型中,厄洛沙坦改善了心脏功能,表明在缺血条件下具有心脏保护的潜力(韦曼等人,2014)。

对慢性肾脏病中止血系统的效应:厄洛沙坦对慢性肾脏病和遗传性血栓形成患者的止血系统显示出有益作用,表明在管理凝血障碍中发挥作用(卡柳津等人,2013)。

神经保护活性:厄洛沙坦在大鼠脑缺血再灌注损伤模型中显示出神经保护作用,突出了其在卒中管理和神经保护中的潜在作用(萨阿德等人,2021)。

作用机制

Target of Action

Eprosartan-d3 primarily targets the angiotensin II receptor subtype 1 (AT1) found in various tissues, including vascular smooth muscle and the adrenal gland . The AT1 receptor mediates the well-known effects of angiotensin II, such as vasoconstriction, aldosterone release, and renal reabsorption of sodium .

Mode of Action

Eprosartan-d3 is an angiotensin II receptor antagonist. It selectively blocks the binding of angiotensin II to the AT1 receptor . This blockade leads to multiple effects, including vasodilation, a reduction in the secretion of vasopressin, and a decrease in the production and secretion of aldosterone . The resulting effect is a decrease in blood pressure .

Biochemical Pathways

Eprosartan-d3 affects the renin-angiotensin system, a critical regulator of blood pressure and fluid balance. By blocking the AT1 receptor, eprosartan-d3 inhibits the vasoconstrictor and aldosterone-secreting effects of angiotensin II . This action is independent of the pathways for angiotensin II synthesis . In addition, a study has shown that eprosartan can activate the SIRT1/Nrf2/HO-1 and Beclin-1/AMPK/mTOR autophagy pathways .

Pharmacokinetics

Eprosartan-d3 exhibits minimal hepatic metabolism. It is primarily excreted in the feces (90%) and urine (7% primarily as unchanged drug) . The time to peak serum concentration when fasting is 1 to 2 hours, and the terminal half-life is 5 to 9 hours . The bioavailability of eprosartan-d3 is 15% .

Result of Action

The primary molecular and cellular effect of eprosartan-d3’s action is a decrease in blood pressure. This is achieved through vasodilation, a reduction in the secretion of vasopressin, and a decrease in the production and secretion of aldosterone . Eprosartan-d3 also exerts antioxidant, pro-autophagic, and anti-apoptotic effects via the activation of SIRT1/Nrf2/HO-1 and Beclin-1/AMPK/mTOR pathways .

未来方向

Eprosartan is currently used for the management of hypertension alone or in combination with other classes of antihypertensive agents . It is also used as a first-line agent in the treatment of diabetic nephropathy, as well as a second-line agent in the treatment of congestive heart failure (only in those intolerant of ACE inhibitors) . Future research may focus on further understanding its mechanism of action and exploring additional therapeutic uses.

属性

IUPAC Name |

4-[[5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]-2-(4,4,4-trideuteriobutyl)imidazol-1-yl]methyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O4S/c1-2-3-6-21-24-14-19(12-18(23(28)29)13-20-5-4-11-30-20)25(21)15-16-7-9-17(10-8-16)22(26)27/h4-5,7-12,14H,2-3,6,13,15H2,1H3,(H,26,27)(H,28,29)/b18-12+/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OROAFUQRIXKEMV-FDKNJLTISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)C=C(CC3=CC=CS3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)/C=C(\CC3=CC=CS3)/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。